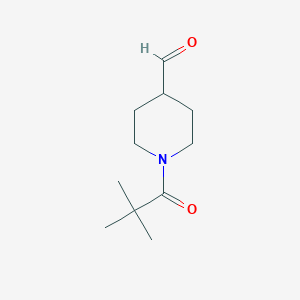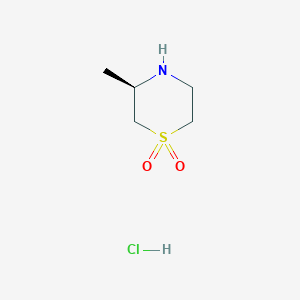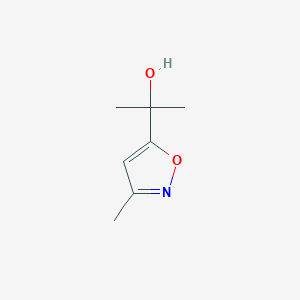
1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde is a chemical compound with a unique structure that includes a piperidine ring substituted with a carboxaldehyde group and a 2,2-dimethyl-1-oxopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde typically involves the reaction of piperidine derivatives with appropriate aldehydes and ketones. One common method includes the use of 4-piperidone as a starting material, which undergoes a reaction with 2,2-dimethyl-1-oxopropyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxylic acid.
Reduction: 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarbinol.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the piperidine ring can interact with various receptors and ion channels, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-(2,2-dimethyl-1-oxopropyl)benzoic acid: Shares the 2,2-dimethyl-1-oxopropyl group but has a benzoic acid moiety instead of a piperidine ring.
N-(2,2-dimethyl-1-oxopropyl)-amoxicillin: Contains the same 2,2-dimethyl-1-oxopropyl group but is an amoxicillin derivative.
Uniqueness: Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C11H19NO2 |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
1-(2,2-dimethylpropanoyl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)10(14)12-6-4-9(8-13)5-7-12/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
FIHFIANTGKLYIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid](/img/structure/B15317088.png)




![methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15317116.png)

![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)

![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)

![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
